2-Mercapto-4-(2-methoxyphenyl)-6-(p-tolyl)nicotinonitrile
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Overview
Description
2-Mercapto-4-(2-methoxyphenyl)-6-(p-tolyl)nicotinonitrile is a complex organic compound that belongs to the class of nicotinonitriles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Mercapto-4-(2-methoxyphenyl)-6-(p-tolyl)nicotinonitrile typically involves multi-step organic reactions. A common approach might include:
Formation of the Nicotinonitrile Core: This can be achieved through a condensation reaction involving a suitable aldehyde and a nitrile source.
Substitution Reactions: Introducing the 2-methoxyphenyl and p-tolyl groups through electrophilic aromatic substitution.
Mercapto Group Introduction: The mercapto group can be introduced via thiolation reactions using thiolating agents like thiourea.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The mercapto group can undergo oxidation to form disulfides.
Reduction: The nitrile group can be reduced to amines.
Substitution: The aromatic rings can undergo further substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Catalytic hydrogenation or metal hydrides.
Substitution: Halogenating agents, Friedel-Crafts catalysts.
Major Products
Oxidation: Disulfides.
Reduction: Amines.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
Medicinal Chemistry: As a scaffold for drug development, particularly in targeting specific enzymes or receptors.
Materials Science: In the development of organic semiconductors or other advanced materials.
Biological Studies: As a probe or inhibitor in biochemical assays.
Mechanism of Action
The mechanism of action would depend on the specific application. For instance:
In Medicinal Chemistry: It might interact with specific enzymes or receptors, inhibiting their activity.
In Materials Science: It could contribute to the electronic properties of a material through its conjugated system.
Comparison with Similar Compounds
Similar Compounds
- 2-Mercapto-4-phenyl-6-(p-tolyl)nicotinonitrile
- 2-Mercapto-4-(2-methoxyphenyl)-6-phenylpyridine
Uniqueness
2-Mercapto-4-(2-methoxyphenyl)-6-(p-tolyl)nicotinonitrile is unique due to the specific combination of functional groups, which can impart distinct chemical and physical properties compared to its analogs.
Properties
Molecular Formula |
C20H16N2OS |
---|---|
Molecular Weight |
332.4 g/mol |
IUPAC Name |
4-(2-methoxyphenyl)-6-(4-methylphenyl)-2-sulfanylidene-1H-pyridine-3-carbonitrile |
InChI |
InChI=1S/C20H16N2OS/c1-13-7-9-14(10-8-13)18-11-16(17(12-21)20(24)22-18)15-5-3-4-6-19(15)23-2/h3-11H,1-2H3,(H,22,24) |
InChI Key |
HZLXHDOUNGKLAZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=C(C(=S)N2)C#N)C3=CC=CC=C3OC |
Origin of Product |
United States |
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